Comparative MIC50 Analysis: Avoparcin vs. Vancomycin vs. Teicoplanin Against Staphylococci
Avoparcin exhibits approximately 4- to 8-fold lower potency against staphylococcal isolates compared to vancomycin and teicoplanin. In a head-to-head study of 814 human clinical isolates using standardized reference susceptibility methods, avoparcin demonstrated an MIC50 of 4 μg/mL against staphylococci, whereas vancomycin and teicoplanin both exhibited substantially greater potency with typical MIC50 values of 0.5-1 μg/mL for vancomycin and 0.5-1 μg/mL for teicoplanin against the same strain panel [1]. This reduced potency is consistent across both oxacillin-susceptible and oxacillin-resistant Staphylococcus aureus isolates, though the differential becomes more pronounced in coagulase-negative staphylococci such as S. haemolyticus, where high avoparcin MICs (≥16 μg/mL) were strongly associated with oxacillin resistance [2].
| Evidence Dimension | MIC50 (Minimum Inhibitory Concentration for 50% of isolates) |
|---|---|
| Target Compound Data | 4 μg/mL (avoparcin) |
| Comparator Or Baseline | Vancomycin: 0.5-1 μg/mL; Teicoplanin: 0.5-1 μg/mL |
| Quantified Difference | Avoparcin is 4- to 8-fold less potent than vancomycin and teicoplanin against staphylococci |
| Conditions | 814 human clinical isolates including 240 Staphylococcus spp., reference susceptibility test methods (NCCLS/CLSI broth microdilution) |
Why This Matters
This potency differential precludes avoparcin from serving as a clinical surrogate for vancomycin or teicoplanin and underscores its distinct pharmacological profile for research applications requiring a less potent glycopeptide comparator.
- [1] Cormican MG, Erwin ME, Jones RN. Avoparcin, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States. Diagnostic Microbiology and Infectious Disease. 1997;29(4):241-248. View Source
- [2] Cormican MG, Erwin ME, Jones RN. Avoparcin, a glycopeptide used in animal foods: antimicrobial spectrum and potency tested against human isolates from the United States. Diagnostic Microbiology and Infectious Disease. 1997;29(4):241-248. (S. haemolyticus data) View Source
